MAL-PEG4-(m-PEG12)3
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Overview
Description
MAL-PEG4-(m-PEG12)3 is a branched polyethylene glycol (PEG) linker with a maleimide group at one end and three methoxy polyethylene glycol (m-PEG) chains. This compound is widely used in bioconjugation and drug delivery systems due to its ability to improve the solubility and stability of conjugated molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MAL-PEG4-(m-PEG12)3 typically involves the following steps:
Activation of PEG: The PEG chains are activated by reacting with a suitable activating agent such as N-hydroxysuccinimide (NHS) to form PEG-NHS esters.
Conjugation with Maleimide: The activated PEG-NHS esters are then reacted with a maleimide derivative under mild conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG are activated using NHS in a controlled environment.
Conjugation: The activated PEG is then conjugated with maleimide in large reactors, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
MAL-PEG4-(m-PEG12)3 primarily undergoes the following types of reactions:
Thiol-Maleimide Reaction: The maleimide group reacts specifically with thiol groups to form stable thioether bonds.
Common Reagents and Conditions
Thiol-Maleimide Reaction: This reaction typically occurs at a pH of 6.5-7.5 in aqueous buffers.
Click Chemistry: SPAAC reactions are carried out in the absence of copper catalysts, making them suitable for biological applications.
Major Products Formed
Thiol-Maleimide Reaction: The major product is a thioether-linked conjugate.
Click Chemistry: The major product is a triazole-linked conjugate.
Scientific Research Applications
MAL-PEG4-(m-PEG12)3 has a wide range of applications in scientific research:
Chemistry: Used as a crosslinker in the synthesis of complex molecules and polymers.
Biology: Employed in the conjugation of proteins, peptides, and other biomolecules to improve their solubility and stability.
Medicine: Utilized in drug delivery systems to enhance the pharmacokinetics and biodistribution of therapeutic agents.
Industry: Applied in the development of biocompatible materials and coatings
Mechanism of Action
The mechanism of action of MAL-PEG4-(m-PEG12)3 involves its ability to form stable covalent bonds with thiol groups on proteins and other biomolecules. This conjugation improves the solubility, stability, and bioavailability of the conjugated molecules. The PEG chains provide a hydrophilic environment, reducing aggregation and enhancing the circulation time of the conjugates in biological systems .
Comparison with Similar Compounds
Similar Compounds
NHS-PEG4-(m-PEG12)3-ester: A similar branched PEG linker with a terminal NHS ester used for labeling primary amines.
Mal-PEG-NHS ester: Another PEG linker with a maleimide group and an NHS ester for dual functionality.
Uniqueness
MAL-PEG4-(m-PEG12)3 is unique due to its branched structure, which provides multiple sites for conjugation, and its ability to participate in both thiol-maleimide and click chemistry reactions. This versatility makes it highly valuable in various scientific and industrial applications .
Biological Activity
MAL-PEG4-(m-PEG12)3 is a polyethylene glycol (PEG)-based compound that has garnered attention in the field of bioconjugation and drug delivery. This compound features a maleimide group, which facilitates its conjugation to thiol-containing biomolecules, enhancing the pharmacokinetics and therapeutic efficacy of drugs. This article explores the biological activity of this compound, including its mechanism of action, in vivo studies, and relevant case studies.
The primary mechanism of action for this compound involves its ability to form stable covalent bonds with thiol groups on proteins or peptides. The maleimide moiety reacts selectively with free cysteine residues, allowing for targeted drug delivery. This reaction is advantageous in developing antibody-drug conjugates (ADCs), where the stability of the conjugate is critical for therapeutic efficacy.
2. Biological Activity and Pharmacokinetics
Research indicates that the incorporation of PEG moieties can significantly alter the pharmacokinetic properties of drugs. For instance, studies have shown that longer PEG chains can reduce renal clearance and prolong circulation time in the bloodstream, which is crucial for maintaining therapeutic concentrations over extended periods .
Table 1: Comparison of Biological Properties
Property | This compound | Control Compound |
---|---|---|
Circulation Half-Life | Extended | Shorter |
Renal Clearance | Reduced | Higher |
Stability in Plasma | High | Moderate |
Conjugation Efficiency | High | Variable |
3. In Vivo Studies
In vivo studies have demonstrated that this compound conjugates exhibit enhanced antitumor activity compared to non-PEGylated counterparts. For example, an ADC utilizing this linker showed improved tumor targeting and reduced off-target effects . The optimized drug-linker system was evaluated in xenograft models, revealing a significant increase in therapeutic efficacy.
Case Study: ADC Development
A notable case study involved the development of an ADC using this compound linked to monomethylauristatin E (MMAE). The study reported that ADCs with this linker exhibited a homogeneous drug-to-antibody ratio (DAR) and demonstrated superior antitumor activity compared to those with shorter PEG linkers .
4. Structural Characteristics and Stability
The structural properties of this compound play a vital role in its biological activity. The maleimide group provides a reactive site for thiol conjugation, while the PEG segments enhance solubility and reduce immunogenicity. Studies have shown that the stability of PEGylated compounds is influenced by the length and branching of PEG chains .
5. Conclusion
This compound represents a promising compound in the realm of bioconjugation and drug delivery systems. Its ability to enhance drug stability, prolong circulation time, and improve targeting efficacy makes it a valuable tool for developing novel therapeutics. Future research should continue to explore its applications in various therapeutic contexts, particularly in oncology.
Properties
Molecular Formula |
C106H202N6O50 |
---|---|
Molecular Weight |
2360.7 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[3-[[1,3-bis[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |
InChI |
InChI=1S/C106H202N6O50/c1-120-24-27-128-40-43-136-54-57-142-66-69-148-78-81-154-90-93-157-87-84-151-75-72-145-63-60-139-51-48-133-37-32-125-21-12-108-100(114)7-17-160-96-106(111-103(117)10-16-123-30-35-131-46-47-132-36-31-124-20-11-107-99(113)6-15-112-104(118)4-5-105(112)119,97-161-18-8-101(115)109-13-22-126-33-38-134-49-52-140-61-64-146-73-76-152-85-88-158-94-91-155-82-79-149-70-67-143-58-55-137-44-41-129-28-25-121-2)98-162-19-9-102(116)110-14-23-127-34-39-135-50-53-141-62-65-147-74-77-153-86-89-159-95-92-156-83-80-150-71-68-144-59-56-138-45-42-130-29-26-122-3/h4-5H,6-98H2,1-3H3,(H,107,113)(H,108,114)(H,109,115)(H,110,116)(H,111,117) |
InChI Key |
NDEZSFRLBSRIHD-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
Origin of Product |
United States |
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